molecular formula C17H24N4O4 B11496688 N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide

N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide

Cat. No.: B11496688
M. Wt: 348.4 g/mol
InChI Key: YZUIQJTWMPXEER-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a cyano group, dimethoxyphenyl ring, and a piperazine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a cyanation reaction to introduce the cyano group, forming 2-cyano-4,5-dimethoxybenzaldehyde.

    Piperazine Derivative Formation: The piperazine derivative is synthesized by reacting piperazine with ethylene oxide to introduce the hydroxyethyl group.

    Coupling Reaction: The final step involves coupling the 2-cyano-4,5-dimethoxybenzaldehyde with the piperazine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases depending on the desired substitution.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide: can be compared with other compounds having similar structural features, such as:

Uniqueness

    Structural Features: The presence of both the cyano group and the hydroxyethyl group in the same molecule provides unique reactivity and potential biological activity.

    Applications: Its diverse applications in various fields make it a compound of significant interest compared to its analogs.

Properties

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C17H24N4O4/c1-24-15-9-13(11-18)14(10-16(15)25-2)19-17(23)12-21-5-3-20(4-6-21)7-8-22/h9-10,22H,3-8,12H2,1-2H3,(H,19,23)

InChI Key

YZUIQJTWMPXEER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCN(CC2)CCO)OC

Origin of Product

United States

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